![molecular formula C13H16O4 B3131701 cis-1,2,3,4-Tetrahydro-5-(oxiranylmethoxy)-2,3-naphthalenediol CAS No. 35697-15-5](/img/structure/B3131701.png)
cis-1,2,3,4-Tetrahydro-5-(oxiranylmethoxy)-2,3-naphthalenediol
Übersicht
Beschreibung
TH-EDOA is a synthetic compound that was first synthesized in the 1990s. It is a potent agonist of the human G protein-coupled receptor GPR55, which is involved in various physiological processes such as pain modulation, inflammation, and cancer cell proliferation. TH-EDOA has been used in various scientific studies to investigate the role of GPR55 in different biological systems.
Wissenschaftliche Forschungsanwendungen
Overview
The compound cis-1,2,3,4-Tetrahydro-5-(oxiranylmethoxy)-2,3-naphthalenediol, though not directly mentioned, may relate to broader categories of chemical compounds used in scientific research, particularly in cancer treatment and other medical applications. For instance, platinum-based compounds like cisplatin, carboplatin, and oxaliplatin are crucial in chemotherapy for various cancers due to their cytotoxic properties. Their efficacy and mechanisms, as well as strategies to mitigate side effects such as nephrotoxicity and ototoxicity, are significant research areas.
Platinum-Based Chemotherapy Agents
Platinum-based drugs, including cisplatin and oxaliplatin, represent a cornerstone in cancer therapy. Their clinical activity spans a wide array of tumor types, leveraging unique mechanisms of action and synergistic effects with other agents like 5-FU in colorectal cancer treatment. Despite their utility, these agents' use is tempered by their potential for severe side effects, necessitating ongoing research into optimizing their therapeutic window and minimizing adverse outcomes (Misset et al., 2000; Graham et al., 2000).
Nephrotoxicity Prevention Strategies
Cisplatin's effectiveness is significantly limited by its nephrotoxicity. Research focuses on hydration regimens and supplementation strategies to prevent kidney injury induced by cisplatin, highlighting the need for evidence-based approaches to mitigate this side effect without compromising the anticancer efficacy (Crona et al., 2017).
Ototoxicity and Protective Measures
Ototoxicity is a major concern with platinum-based treatments, affecting a significant percentage of pediatric patients. Investigations into the mechanisms of platinum-induced hearing loss and the development of protective strategies are crucial to preserve patients' quality of life while maintaining treatment effectiveness (Brock et al., 2012).
Antioxidant Use in Mitigating Side Effects
The role of antioxidants in protecting against cisplatin-induced nephrotoxicity underscores the importance of addressing oxidative stress as a key mechanism of this adverse effect. The exploration of antioxidants as adjunct therapies offers a promising avenue for reducing cisplatin's toxicity while preserving its antitumor activity (Tolouian et al., 2022).
Eigenschaften
IUPAC Name |
(2S,3R)-5-(oxiran-2-ylmethoxy)-1,2,3,4-tetrahydronaphthalene-2,3-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c14-11-4-8-2-1-3-13(10(8)5-12(11)15)17-7-9-6-16-9/h1-3,9,11-12,14-15H,4-7H2/t9?,11-,12+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFYUCDEFSNRJA-CLGJWYQZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CC2=C1C=CC=C2OCC3CO3)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](CC2=C1C=CC=C2OCC3CO3)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.